molecular formula C13H18N4O4 B2506111 N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899974-91-5

N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2506111
CAS No.: 899974-91-5
M. Wt: 294.311
InChI Key: LHXUQJQXUHMSEM-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dimethylaminoethyl group and a methyl-nitrophenyl group attached to an oxalamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-(dimethylamino)ethylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted oxalamides and reduced derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylaminoethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)ethyl)-N2-(2-methylphenyl)oxalamide
  • N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide
  • N1-(2-(dimethylamino)ethyl)-N2-(5-nitrophenyl)oxalamide

Uniqueness

N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the presence of both a dimethylaminoethyl group and a methyl-nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-9-4-5-10(17(20)21)8-11(9)15-13(19)12(18)14-6-7-16(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXUQJQXUHMSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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